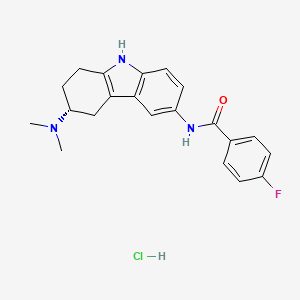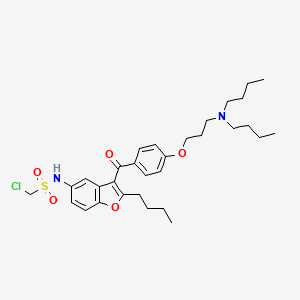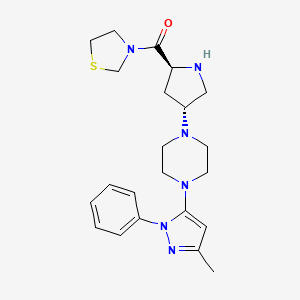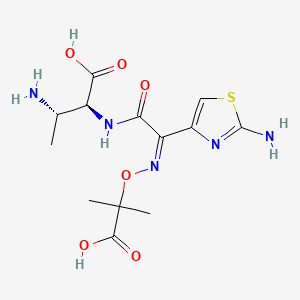
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
Overview
Description
LY344864 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1F (Ki = 6 nM). It is selective for 5-HT1F over 5-HT1A-E, 5-HT2A-C, and 5-HT7 receptors (Kis = 0.53-4.85 µM), as well as dopamine D1 and D2, GABAA, histamine H1, muscarinic, and α1-, α2-, and β-adrenergic receptors with Ki values ranging from 3.69 to greater than 100 µM. LY344864 inhibits forskolin-induced cAMP accumulation in L-M(TK-) cells expressing recombinant human 5-HT1F receptors with an EC50 value of 3 nM. It decreases electrically stimulated extravasation of plasma proteins in the dura mater in a rat trigeminal nerve model of migraine headache (ID50s = 0.6 and 2.1 ng/kg for i.v. and oral administration, respectively).
Scientific Research Applications
1. Melanin-Concentrating Hormone Receptor Antagonism
Kanuma et al. (2005) explored derivatives of dimethylaminoquinazoline, structurally similar to the compound , as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). This research is significant for understanding how similar compounds can be used in targeting specific receptors in the body, potentially for therapeutic purposes (Kanuma et al., 2005).
2. Metabolite Identification and Transporter-Mediated Excretion
Umehara et al. (2009) identified the human metabolites of a structurally related compound, which is an inhibitor of the If channel in the heart. Their research included an investigation into the renal and hepatic excretion of these metabolites, which is critical for understanding drug metabolism and excretion (Umehara et al., 2009).
3. Antitumor Activity of Amino Acid Ester Derivatives
Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, using a compound with a similar dimethylamino component. They examined the antitumor activity of these derivatives, contributing to cancer treatment research (Xiong et al., 2009).
4. Photophysics of Tetrahydro-1H-Carbazol Derivatives
Ghosh et al. (2013) studied two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one, similar in structure to the compound . Their work on the solution phase photophysics of these compounds contributes to our understanding of their behavior in various solvents, which is essential in the development of fluorescent materials (Ghosh et al., 2013).
5. Synthesis and Non-Linear Optical Material Application
Uludağ and Serdaroğlu (2020) described the synthesis of a compound with a tetrahydro-1H-carbazol structure and investigated its potential as a non-linear optical material. This research is crucial for the development of materials with specific optical properties (Uludağ & Serdaroğlu, 2020).
6. Synthetic Route Development for If Channel Inhibitors
Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound structurally related to the one . This compound acts as an If current channel inhibitor, and this research is important for large-scale pharmaceutical production (Yoshida et al., 2014).
Mechanism of Action
Target of Action
LY 344864 hydrochloride is a selective, orally active 5-HT1F receptor agonist . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is known to play a significant role in the regulation of mood, appetite, and sleep .
Mode of Action
LY 344864 hydrochloride interacts with its primary target, the 5-HT1F receptor, as a full agonist . This means it binds to the receptor and activates it to produce a response. The compound has a Ki (binding affinity) of 6 nM, indicating a high affinity for the 5-HT1F receptor . The effect produced by LY 344864 hydrochloride is similar in magnitude to serotonin itself .
Biochemical Pathways
Upon activation of the 5-HT1F receptor by LY 344864 hydrochloride, it inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels . This modulation of cyclic AMP levels can influence various downstream signaling pathways, potentially affecting neuronal excitability, inflammation, and pain perception .
Pharmacokinetics
It is noted that the compound can cross the blood-brain barrier to some extent , which is crucial for its action on central nervous system targets.
Result of Action
The activation of 5-HT1F receptors by LY 344864 hydrochloride has been shown to inhibit neurogenic dural inflammation . This suggests that the compound may have potential therapeutic effects in conditions such as migraines .
Biochemical Analysis
Biochemical Properties
LY 344864 Hydrochloride is a full 5-HT1F agonist with an EC50 of 3 nM . It displays over 80-fold selectivity for the 5-HT1F receptor over other 5-HT receptor subtypes . The Ki values for other 5-HT receptor subtypes are 0.53 (5-HT1A), 0.549 (5-HT1B), 0.575 (5-HT1D), 1.415 (5-HT1E), 3.935 (5-HT2A), 1.695 (5-HT2B), 3.499 (5-HT2C), and 4.851 (5-HT7) .
Cellular Effects
LY 344864 Hydrochloride has been shown to inhibit neurogenic dural inflammation in vivo This suggests that it may have an impact on cell signaling pathways related to inflammation
Molecular Mechanism
It is known to be a full agonist at the 5-HT1F receptor, suggesting that it may exert its effects through activation of this receptor .
Temporal Effects in Laboratory Settings
It has been reported that the compound is stable and can be stored for up to 12 months .
Dosage Effects in Animal Models
In animal models of migraine, LY 344864 Hydrochloride has been shown to potently inhibit dural inflammation when administered orally or intravenously . The intravenous ID50 was reported to be 0.6 ng/kg, and the oral ID50 was 2.1 ng/kg .
properties
IUPAC Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHLSYESBLBCP-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)


![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
![17-Methyl-5α-androst-2-eno[2,3-d]isoxazol-17β-ol](/img/no-structure.png)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)


![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)